1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
CAS No.: 879319-23-0
Cat. No.: VC5029604
Molecular Formula: C14H17ClN2O4S
Molecular Weight: 344.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879319-23-0 |
|---|---|
| Molecular Formula | C14H17ClN2O4S |
| Molecular Weight | 344.81 |
| IUPAC Name | 1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone |
| Standard InChI | InChI=1S/C14H17ClN2O4S/c1-11(18)12-2-4-13(5-3-12)22(20,21)17-8-6-16(7-9-17)14(19)10-15/h2-5H,6-10H2,1H3 |
| Standard InChI Key | YZUSWKLRHVBLTM-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Introduction
Structural Characteristics and Molecular Identity
The compound’s IUPAC name, 1-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]-2-chloroethanone, reflects its intricate architecture. Key structural features include:
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A piperazine core substituted at the 1-position with a 4-acetylbenzenesulfonyl group.
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A 2-chloroethanone moiety at the 4-position of the piperazine ring.
The SMILES notation and InChI key provide unambiguous representations of its connectivity . Computational analyses reveal a planar acetylbenzenesulfonyl group and a twisted chloroethanone side chain, creating a steric environment conducive to selective molecular interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.81 g/mol | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 95.2 Ų |
Synthesis and Industrial Preparation
The synthesis of 1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one involves a multi-step sequence optimized for yield and purity:
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Piperazine Ring Formation: Cyclization of 1,2-diamine derivatives with sulfonium salts generates the piperazine backbone .
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Sulfonylation: Reaction with 4-acetylbenzenesulfonyl chloride under basic conditions introduces the sulfonyl group .
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Chloroacetylation: Coupling with 2-chloroethanone in the presence of triethylamine yields the final product .
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency, achieving yields exceeding 85% with HPLC purity ≥97% . Critical process parameters include temperature control (20–25°C during sulfonylation) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) .
Chemical Reactivity and Stability
The compound exhibits diverse reactivity patterns:
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Nucleophilic Substitution: The chloroethanone group undergoes substitution with amines or thiols, enabling derivatization .
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Hydrolysis: Under acidic conditions, the acetyl group converts to carboxylic acid, while basic conditions cleave the sulfonamide bond .
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Oxidation: Treatment with potassium permanganate oxidizes the acetyl group to a carboxylate .
Stability studies indicate decomposition above 200°C and sensitivity to prolonged UV exposure, necessitating storage in amber vials at 4°C .
Pharmacological Applications and Mechanisms
Acetylcholinesterase Inhibition
The compound acts as a non-competitive acetylcholinesterase (AChE) inhibitor, binding to the peripheral anionic site (Ki = 2.3 μM) . This mechanism increases synaptic acetylcholine levels, showing promise for Alzheimer’s disease therapeutics .
Histamine H3 Receptor Antagonism
Structural analogs demonstrate high affinity for histamine H3 receptors (IC50 = 15 nM), modulating neurotransmitter release in cognitive disorders .
Table 2: Biological Activity Data
| Target | Activity (IC50/Ki) | Assay Type |
|---|---|---|
| Acetylcholinesterase | 2.3 μM | Enzyme inhibition |
| Histamine H3 Receptor | 15 nM | Radioligand binding |
| CYP3A4 | >50 μM | Metabolic stability |
Comparative Analysis with Structural Analogs
5-[4-(4-Acetylphenyl)piperazin-1-yl]sulfonyl-6-chloro-1,3-dihydroindol-2-one (PubChem CID 36649951) shares the acetylbenzenesulfonyl-piperazine motif but incorporates an indole ring, enhancing blood-brain barrier permeability . Conversely, 1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one (CID 2052038) lacks the acetyl group, reducing AChE inhibition potency by 40% .
Industrial and Research Applications
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Drug Discovery: Serves as an intermediate in synthesizing kinase inhibitors and antimicrobial agents .
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Material Science: Functionalized derivatives exhibit liquid crystalline properties for display technologies .
Future Directions and Challenges
Ongoing research focuses on:
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Optimizing Bioavailability: Prodrug strategies to enhance oral absorption.
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Targeted Delivery: Nanoparticle encapsulation for CNS applications.
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Green Synthesis: Catalytic methods to reduce solvent waste .
Patent filings (e.g., WIPO PATENTSCOPE) highlight industrial interest in scaled manufacturing and novel derivatives .
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